1-Acetyl-3-Aminopyrrolidine 1-Acetyl-3-Aminopyrrolidine
Brand Name: Vulcanchem
CAS No.: 833483-45-7
VCID: VC21089085
InChI: InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3
SMILES: CC(=O)N1CCC(C1)N
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

1-Acetyl-3-Aminopyrrolidine

CAS No.: 833483-45-7

Cat. No.: VC21089085

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-3-Aminopyrrolidine - 833483-45-7

Specification

CAS No. 833483-45-7
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 1-(3-aminopyrrolidin-1-yl)ethanone
Standard InChI InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3
Standard InChI Key QTFVAHXVSVHNQR-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(C1)N
Canonical SMILES CC(=O)N1CCC(C1)N

Introduction

PropertyValue/Description
IUPAC Name1-(3-aminopyrrolidin-1-yl)ethanone
CAS Number833483-45-7
Molecular FormulaC₆H₁₂N₂O
Molecular Weight128.17 g/mol
InChIInChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3
InChI KeyQTFVAHXVSVHNQR-UHFFFAOYSA-N
Canonical SMILESCC(=O)N1CCC(C1)N
Physical StateData not fully established in literature
Solubility CharacteristicsModerate polarity, balanced lipophilicity

The structure of 1-Acetyl-3-Aminopyrrolidine contains multiple reactive sites that contribute to its chemistry. The primary amine group at the 3-position serves as a nucleophilic center, readily participating in various transformations including acylation, alkylation, and reductive amination reactions. Meanwhile, the acetamide functionality exhibits different reactivity, being susceptible to hydrolysis under acidic or basic conditions.

Synthesis and Preparation Methods

Laboratory Synthetic Routes

The synthesis of 1-Acetyl-3-Aminopyrrolidine can be accomplished through several strategic approaches, each offering distinct advantages depending on the specific requirements of the application. One common synthetic pathway involves the selective acetylation of 3-aminopyrrolidine, which serves as a direct precursor. This approach typically employs acetylating agents such as acetic anhydride or acetyl chloride in the presence of an appropriate base to neutralize the generated acid. The reaction conditions must be carefully controlled to achieve selective N-acetylation at the pyrrolidine nitrogen rather than at the primary amino group.

Another valuable synthetic route described in patent literature involves the cyclization of linear precursors to form the pyrrolidine ring. Specifically, optically active butyl-1,2,4-trimesylate can be converted in the presence of a primary amine (such as benzylamine) in tetrahydrofuran at temperatures between 0°C and 70°C (optimally at 50-60°C) to form a corresponding pyrrolidine derivative . Following this cyclization, protecting group manipulations are performed, including replacement of the benzyl group with allyloxycarbonyl using allyl haloformate in an inert solvent like heptane at temperatures between 30-70°C .

Chemical Reactivity and Properties

Functional Group Reactivity

Biological Activities and Mechanisms

Pharmacological Properties

1-Acetyl-3-Aminopyrrolidine demonstrates a range of pharmacological properties that make it relevant to drug discovery research. Studies indicate that it exhibits neuropharmacological effects through interactions with various neurotransmitter systems in the central nervous system. Notably, research suggests affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation, anxiety, and cognitive functions. This receptor binding profile positions the compound as a potential starting point for developing novel antidepressant and anxiolytic agents.

The compound also demonstrates enzyme inhibitory properties that expand its potential therapeutic applications. Investigations have revealed that 1-Acetyl-3-Aminopyrrolidine and structurally related derivatives can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is comparable to established AChE inhibitors, suggesting potential applications in developing treatments for conditions characterized by cholinergic deficits, such as Alzheimer's disease and other forms of dementia.

Preliminary research has uncovered potential anticancer properties associated with 1-Acetyl-3-Aminopyrrolidine through its influence on cellular signaling pathways involved in tumor growth and metastasis. While the exact mechanisms remain under investigation, evidence suggests that the compound may interfere with cell proliferation pathways and potentially induce apoptosis in certain cancer cell lines. These findings, although preliminary, highlight the compound's potential utility in oncology research.

The pharmacokinetic profile of 1-Acetyl-3-Aminopyrrolidine is influenced by its balanced physicochemical properties. Its moderate polarity and balanced lipophilicity facilitate membrane permeability while maintaining adequate aqueous solubility, properties that are essential for oral bioavailability. The presence of the acetyl group is particularly significant in this context, as it modulates the compound's lipophilicity and may provide protection against rapid metabolic degradation, potentially extending its half-life in biological systems.

Target Interactions and Biochemical Pathways

The biological activity of 1-Acetyl-3-Aminopyrrolidine stems from its ability to interact with multiple molecular targets through specific binding mechanisms. At the receptor level, the compound's affinity for serotonergic receptors is facilitated by its structural features, particularly the pyrrolidine ring which can serve as a structural mimic for portions of endogenous neurotransmitters. The acetyl group contributes to binding specificity by forming hydrogen bonds with specific amino acid residues in the receptor binding pocket, while the amino functionality can participate in both hydrogen bonding and ionic interactions.

In its interactions with enzymes, particularly acetylcholinesterase, 1-Acetyl-3-Aminopyrrolidine positions itself within the enzyme's active site through a combination of hydrophobic interactions involving the pyrrolidine ring and polar interactions through its functional groups. The compound's size and shape allow it to access the catalytic site of AChE, where it can interfere with the enzyme's normal function of hydrolyzing acetylcholine. The specificity of this interaction is influenced by the three-dimensional arrangement of the compound's functional groups, which must complement the spatial distribution of interaction sites within the enzyme's active site.

At the biochemical pathway level, 1-Acetyl-3-Aminopyrrolidine exerts its effects through multiple mechanisms. In neurological pathways, the compound's interaction with serotonergic systems affects neurotransmission by modulating the activity of 5-HT receptors, which play crucial roles in mood regulation, anxiety, and cognitive processes. This modulation can lead to altered serotonin signaling cascades, affecting downstream pathways including cAMP production, calcium mobilization, and protein kinase activation.

In the context of oxidative stress and inflammation, the compound demonstrates antioxidant capabilities that may protect cells from damage caused by reactive oxygen species (ROS). These antioxidant effects could involve direct radical scavenging activities or indirect mechanisms such as enhancing the expression or activity of endogenous antioxidant enzymes. The compound's potential anti-inflammatory properties may arise from its ability to modulate cytokine production or inhibit inflammatory enzymes, though these mechanisms require further elucidation through targeted research.

The pharmacokinetic pathways involved in the compound's metabolism and elimination also influence its biological activity and duration of effect. Based on structural analysis, 1-Acetyl-3-Aminopyrrolidine likely undergoes Phase I metabolism primarily through N-deacetylation by amidases and cytochrome P450 enzymes, followed by Phase II conjugation reactions. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and optimizing dosing regimens in any future therapeutic applications.

Research Applications and Current Trends

Medicinal Chemistry Applications

1-Acetyl-3-Aminopyrrolidine holds significant value in medicinal chemistry as both a lead compound for drug development and a versatile building block for creating structurally diverse bioactive molecules. In neuropharmacology research, the compound's affinity for serotonin receptors has stimulated investigations into its potential as a starting point for developing novel antidepressant and anxiolytic agents. Researchers utilize the compound's scaffold to design derivatives with enhanced selectivity for specific serotonin receptor subtypes, aiming to develop treatments with improved efficacy and reduced side effects compared to currently available medications.

In the field of cognitive enhancement research, the compound's acetylcholinesterase inhibitory properties have driven efforts to develop improved therapies for conditions characterized by cholinergic deficits. Scientists systematically modify the basic structure to enhance binding affinity for the enzyme and improve pharmacokinetic properties such as blood-brain barrier penetration. These modifications include introducing additional functional groups, altering the position of existing groups, and exploring the effects of stereochemistry on activity.

Cancer research represents another significant application area for 1-Acetyl-3-Aminopyrrolidine and its derivatives. The compound's observed effects on cell signaling pathways relevant to cancer progression have prompted investigations into its potential as an anticancer agent. Medicinal chemists have created libraries of derivatives to explore how structural modifications affect anticancer activity, developing compounds with enhanced potency against specific cancer cell lines.

The compound also serves as a valuable tool in studying the role of specific receptors and enzymes in various disease states. By utilizing 1-Acetyl-3-Aminopyrrolidine and its derivatives as molecular probes, researchers can selectively modulate the activity of specific targets and observe the resulting effects on cellular processes and disease progression. These studies contribute to our understanding of disease mechanisms and help identify novel therapeutic approaches.

Organic Synthesis Applications

CompoundStructural FeaturesBiological ActivitiesApplications
1-Acetyl-3-AminopyrrolidineAcetyl group on ring N, primary amine at C3Serotonin receptor affinity, AChE inhibition, potential anticancer activityMedicinal chemistry, organic synthesis
3-AminopyrrolidineNo acetyl group, primary amine at C3Antibacterial activity, psychotropic effectsBuilding block for pharmaceuticals
N-Methyl-3-AminopyrrolidineMethyl group on ring N instead of acetylEnhanced CNS penetration, modified receptor binding profileCNS-active drug development
1-Benzyl-3-AminopyrrolidineBenzyl group on ring NIncreased receptor binding affinityReceptor modulators, enzyme inhibitors
1-(4-Fluorobenzyl)-3-AminopyrrolidineFluorobenzyl group on ring NModified pharmacological profile due to fluorinePET imaging agents, metabolically stable drugs

The acetyl group at the pyrrolidine nitrogen represents a critical pharmacophoric element that significantly influences both the compound's physicochemical properties and its biological activities. Comparative studies with non-acetylated analogs reveal that this group enhances binding affinity for several receptors and enzymes, likely through providing additional hydrogen bonding capabilities and modulating the electronic properties of the nitrogen atom. Modifications to this acetyl group, such as extension to propionyl or substitution with other acyl groups, generally result in altered biological profiles, with effects that vary depending on the specific target.

The amino group at the 3-position represents another critical structural feature that contributes significantly to the compound's biological activity profile. This primary amine provides a site for hydrogen bonding as both a donor and acceptor, facilitating interactions with polar residues in receptor binding pockets or enzyme active sites. Studies comparing the parent compound with derivatives where the amino group has been modified demonstrate substantial changes in activity, confirming the essential role of this functional group.

The stereochemistry at the 3-position is particularly important; the R- and S-enantiomers often exhibit differing potencies and selectivities for specific targets, emphasizing the three-dimensional nature of biological recognition processes. This stereoselectivity in biological interactions underscores the importance of stereoselective synthesis methods that can produce optically pure forms of the compound for precise biological studies and potential therapeutic applications.

Current research trends focus on developing specialized derivatives optimized for specific applications, including compounds with enhanced blood-brain barrier penetration for CNS applications, derivatives with improved metabolic stability for extended duration of action, and conjugates that combine the pyrrolidine scaffold with other pharmacophores to create multi-target agents.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

1-Acetyl-3-Aminopyrrolidine belongs to a broader family of pyrrolidine derivatives, each with distinct structural features that influence their chemical and biological properties. Comparing these related compounds provides valuable insights into structure-activity relationships and helps position 1-Acetyl-3-Aminopyrrolidine within the context of heterocyclic chemistry. Structural analogs vary primarily in the nature of the substituents on the pyrrolidine ring and their positions, leading to diverse physicochemical and biological profiles.

The unsubstituted parent compound, 3-aminopyrrolidine, lacks the acetyl group on the pyrrolidine nitrogen, resulting in a molecule with higher basicity and nucleophilicity at both nitrogen atoms. This increased reactivity makes 3-aminopyrrolidine more challenging to handle in certain synthetic applications but provides greater versatility for functionalization. In biological contexts, the unacetylated compound typically demonstrates different receptor binding profiles and pharmacokinetic properties compared to 1-Acetyl-3-Aminopyrrolidine, highlighting the significant impact of the acetyl group on biological activity.

Benzyl-substituted analogs, such as 1-benzyl-3-aminopyrrolidine, introduce aromatic character to the molecule, significantly increasing lipophilicity and providing opportunities for additional binding interactions through π-stacking with aromatic amino acid residues in protein targets. These structural modifications can enhance binding affinity for certain receptors but may also alter selectivity profiles and introduce potential metabolic liabilities through oxidative dealkylation of the benzyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator